molecular formula C15H13ClO2 B6364654 2-Chloro-5-(3,5-dimethylphenyl)benzoic acid CAS No. 1179618-51-9

2-Chloro-5-(3,5-dimethylphenyl)benzoic acid

Cat. No.: B6364654
CAS No.: 1179618-51-9
M. Wt: 260.71 g/mol
InChI Key: MTNJBZBWZFCBAP-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 3,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dimethylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dimethylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dimethylphenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,5-dimethylphenyl)benzoic acid is unique due to the presence of both chlorine and 3,5-dimethylphenyl substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-5-(3,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNJBZBWZFCBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681191
Record name 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179618-51-9
Record name 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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